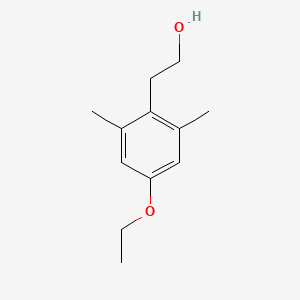

2,6-Dimethyl-4-ethoxyphenethyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethyl-4-ethoxyphenethyl alcohol is an organic compound with the molecular formula C12H18O2 It is a derivative of phenethyl alcohol, characterized by the presence of two methyl groups and an ethoxy group attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-ethoxyphenethyl alcohol can be achieved through several methods:

Hydrolysis of Halides: Alkyl halides can be hydrolyzed in the presence of an aqueous solution of an alkali hydroxide to produce alcohols.

Grignard Reaction: The Grignard reagent, formed by reacting 2,6-dimethyl-4-ethoxyphenyl magnesium bromide with ethylene oxide, can be hydrolyzed to produce the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethyl-4-ethoxyphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Aldehydes, ketones.

Reduction: Hydrocarbons.

Substitution: Alkyl halides.

Applications De Recherche Scientifique

2,6-Dimethyl-4-ethoxyphenethyl alcohol has several applications in scientific research:

Biology: This compound can be used in the study of biochemical pathways and as a potential bioactive molecule.

Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-4-ethoxyphenethyl alcohol involves its interaction with molecular targets and pathways within biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The specific pathways and molecular targets depend on the context of its application and the biological system under study .

Comparaison Avec Des Composés Similaires

2,6-Dimethyl-4-ethoxyphenethyl alcohol can be compared with other similar compounds such as:

Phenethyl Alcohol: Lacks the methyl and ethoxy groups, resulting in different chemical properties and reactivity.

2,6-Dimethylphenethyl Alcohol: Similar structure but without the ethoxy group, leading to variations in its applications and reactivity.

4-Ethoxyphenethyl Alcohol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Activité Biologique

2,6-Dimethyl-4-ethoxyphenethyl alcohol is an organic compound that has garnered interest in various fields of biological research due to its unique structural properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H18O2

IUPAC Name: 2-(2,6-dimethyl-4-ethoxyphenyl)ethanol

Molecular Weight: 206.28 g/mol

The compound features a phenethyl alcohol moiety with two methyl groups at the 2 and 6 positions and an ethoxy group at the 4 position on the aromatic ring. This configuration influences its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction: The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.

- Receptor Binding: The ethoxy group enhances lipophilicity, allowing better membrane permeability and interaction with cell receptors.

- Biochemical Pathways: These interactions can influence signaling pathways, leading to various biological effects such as antimicrobial and anti-inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for developing new therapeutic agents .

- Anti-inflammatory Effects: Preliminary research suggests that it may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases .

- Antioxidant Properties: The compound has been investigated for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antioxidant | Scavenges free radicals |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, it was found to be effective against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, indicating significant potential for use in pharmaceutical formulations aimed at treating infections .

Case Study: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects revealed that the compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in vitro. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,6-Dimethylphenol | Lacks ethoxy group | Limited antimicrobial action |

| Ethyl Vanillin | Contains an ethyl group but different structure | Antioxidant properties |

| Phenethyl Alcohol | Lacks methyl substitutions | Moderate antimicrobial action |

The presence of both methyl and ethoxy groups in this compound enhances its biological activity compared to other similar compounds.

Propriétés

IUPAC Name |

2-(4-ethoxy-2,6-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-14-11-7-9(2)12(5-6-13)10(3)8-11/h7-8,13H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKFSKWTUNICFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.